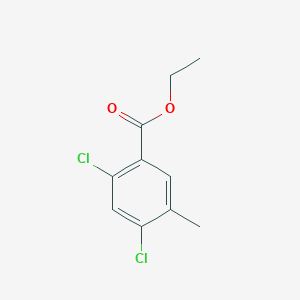

Ethyl 2,4-dichloro-5-methylbenzoate

Description

Significance and Research Context of Halogenated Benzoate (B1203000) Esters

Halogenated benzoate esters represent a class of organic compounds that are significant as intermediates in the synthesis of a wide range of more complex molecules. The presence of halogen atoms on the aromatic ring can profoundly influence the chemical reactivity and physical properties of the ester. These compounds are often utilized in the development of pharmaceuticals and agrochemicals. For instance, certain halogenated esters are precursors in the synthesis of insecticides. google.com The study of halogenated organic phosphate (B84403) esters has also revealed their potential impact on biological systems, highlighting the importance of understanding their interactions with proteins like human serum albumin. nih.gov

The stability of benzoate esters, including their halogenated derivatives, is a key area of investigation. Research into the chemical and biological hydrolysis of these esters provides insights into their metabolic fate. nih.gov This understanding is crucial for the design of prodrugs, where an ester group might be introduced to improve a drug's delivery and is later cleaved in the body to release the active compound. nih.gov The electronic effects of the halogen substituents can modulate the lability of the ester bond, a factor that is carefully considered in medicinal chemistry. nih.gov

Overview of Ester Chemistry in Advanced Organic Synthesis

Esters are a cornerstone of organic chemistry, characterized by a carbonyl group bonded to an oxygen atom which is, in turn, connected to another organic group. numberanalytics.comnumberanalytics.com Their synthesis and reactions are fundamental topics in the field. numberanalytics.comnumberanalytics.com The most common method for preparing esters is through the reaction of a carboxylic acid and an alcohol in a process called esterification. numberanalytics.comfiveable.me This reaction is typically catalyzed by an acid and is reversible. numberanalytics.com

| Method | Reactants | Key Features |

|---|---|---|

| Fischer Esterification | Carboxylic acid and alcohol | Acid-catalyzed, reversible reaction. numberanalytics.com |

| From Acyl Chlorides | Acyl chloride and alcohol | Generally a more reactive and efficient method than Fischer esterification. fiveable.me |

| Transesterification | Ester and an alcohol | Exchange of the alcohol portion of the ester. numberanalytics.com |

Esters are valued in organic synthesis for their relative stability and their ability to be converted into a variety of other functional groups. libretexts.org They can undergo hydrolysis to yield carboxylic acids and alcohols, reduction to form primary alcohols, and can react with Grignard reagents to produce tertiary alcohols. libretexts.org This versatility makes them crucial intermediates in the construction of complex organic molecules. numberanalytics.com

Historical Perspective of Dichlorinated Aromatic Compounds in Scientific Literature

The history of aromatic compounds dates back to the 19th century with the discovery of benzene (B151609) by Michael Faraday in 1825. youtube.comnih.gov The elucidation of the structure of benzene and the concept of aromaticity were major milestones in organic chemistry. youtube.comnih.gov The introduction of halogen atoms, such as chlorine, onto the aromatic ring led to the development of a vast array of chlorinated aromatic compounds.

Dichloromethane (CH₂Cl₂), a simple organochlorine compound, was first synthesized in 1839 by the French chemist Henri Victor Regnault. wikipedia.org While not an aromatic compound itself, its discovery was part of the broader exploration of chlorinated organic molecules during that era. The development of methods to produce dichlorinated aromatic compounds has been driven by their utility as solvents and as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. The production of these compounds often involves the direct chlorination of aromatic hydrocarbons, leading to a mixture of isomers that require separation.

The study of organofluorine chemistry, another class of halogenated compounds, also has a long history, with the first synthesis of an organofluorine compound reported in the 19th century. nih.gov The unique properties conferred by halogen atoms have made halogenated aromatic compounds a subject of continuous research and industrial importance.

Scope and Objectives of Research on Ethyl 2,4-dichloro-5-methylbenzoate

Research on this compound is situated at the intersection of the fields described above. The specific objectives of studying this compound can be multifaceted. A primary focus is often its potential as a building block in the synthesis of more complex and potentially bioactive molecules. The chlorine atoms and the methyl group on the aromatic ring provide specific points for further chemical modification, allowing for the construction of a diverse range of derivatives.

The physicochemical properties of this compound are also of interest. Understanding its solubility, reactivity, and spectroscopic characteristics is essential for its application in synthesis. While detailed experimental data for this specific compound is not widely published in readily accessible literature, its properties can be inferred from related structures and general principles of organic chemistry. For instance, the presence of the halogen atoms is expected to increase its lipophilicity and boiling point compared to the non-halogenated analogue, ethyl 2-methylbenzoate. thegoodscentscompany.com

Interactive Data Table: Predicted Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted XlogP |

|---|---|---|---|

| Ethyl 2,4-dichloro-5-fluorobenzoylacetate | C11H9Cl2FO3 | 279.09 | 3.4 nih.gov |

| 2,4-dichloro-3-ethyl-5-methylphenol | C9H10Cl2O | 204.01 | 4.0 uni.lu |

Ultimately, research on this compound contributes to the broader understanding of how halogenation patterns on aromatic esters influence their chemical behavior and potential applications. This knowledge is valuable for the rational design of new molecules with desired properties for use in materials science, medicinal chemistry, and other areas of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dichloro-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-3-14-10(13)7-4-6(2)8(11)5-9(7)12/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLQKLZRHLJNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2,4 Dichloro 5 Methylbenzoate

Regioselective Synthesis Strategies for Chlorinated Benzoate (B1203000) Esters

The primary challenge in synthesizing chlorinated benzoate esters lies in achieving the desired substitution pattern on the benzene (B151609) ring. Regioselectivity, the control of the position at which chemical modifications occur, is paramount. The electronic properties of the substituents already present on the ring—such as the carboxyl group and methyl group—direct incoming electrophiles like chlorine to specific positions. Crafting a synthesis strategy therefore involves a careful sequence of reactions to ensure the chloro- and methyl- groups are correctly placed relative to the ester function.

The most straightforward method for synthesizing Ethyl 2,4-dichloro-5-methylbenzoate is the direct esterification of 2,4-dichloro-5-methylbenzoic acid with ethanol (B145695). This reaction, known as Fischer-Speier esterification, is typically catalyzed by a strong acid. libretexts.org

The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted toward the products. chemguide.co.ukyoutube.com This is commonly achieved by using a large excess of the alcohol (ethanol) or by removing water as it is formed, for instance, through azeotropic distillation. chemguide.co.uk The reaction is generally heated under reflux to increase the reaction rate. googleapis.com

Table 1: Typical Conditions for Direct Esterification

| Parameter | Condition | Purpose |

| Reactants | 2,4-dichloro-5-methylbenzoic acid, Ethanol | Acid and Alcohol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or dry HCl gas | To protonate the carboxylic acid, making it more electrophilic. libretexts.org |

| Temperature | Reflux | To increase reaction rate. |

| Optimization | Use of excess ethanol or removal of water | To shift equilibrium towards product formation. libretexts.orgchemguide.co.uk |

An alternative to direct esterification of a pre-made dichlorinated acid is a multi-step pathway that builds the molecule from simpler precursors. This approach can offer greater control over the final substitution pattern. The process generally involves first synthesizing the correctly substituted benzoic acid and then performing the esterification.

This step focuses on introducing the two chlorine atoms regioselectively onto a benzoic acid precursor. Starting with a molecule like 5-methylbenzoic acid (p-toluic acid), electrophilic aromatic substitution is used to add the chlorine atoms. The existing methyl (-CH₃) and carboxylic acid (-COOH) groups direct the position of the incoming chlorine. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their combined influence dictates the final positions of the chlorine atoms. The synthesis often requires specific chlorinating agents and catalysts to achieve the desired 2,4-dichloro substitution pattern and avoid the formation of other isomers. The principles of regioselective chlorination are critical for selectively functionalizing such compounds. psu.edursc.org

Once 2,4-dichloro-5-methylbenzoic acid has been synthesized, the final step is its esterification with ethanol. nih.gov This reaction follows the same principles as the direct esterification approach described in section 2.1.1. The carboxylic acid is reacted with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid, and heated to produce this compound and water. chemguide.co.ukgoogleapis.com The reliability of the Fischer esterification makes it a common concluding step in many multi-step synthetic routes for benzoate esters. libretexts.org

The choice of catalyst is critical for an efficient esterification process. While traditional mineral acids are effective, research has explored alternative systems to improve reaction conditions and yields.

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common catalysts for Fischer esterification due to their low cost and effectiveness. libretexts.orgchemguide.co.uk They function by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. libretexts.org

Thionyl Chloride (SOCl₂): An alternative to direct acid-catalyzed esterification involves first converting the carboxylic acid into a more reactive acyl chloride using thionyl chloride (SOCl₂). libretexts.org The resulting 2,4-dichloro-5-methylbenzoyl chloride reacts rapidly with ethanol to form the ester, often without the need for an acid catalyst. This method is highly efficient but involves handling the corrosive and moisture-sensitive thionyl chloride.

Modern Catalytic Systems: To overcome the limitations of traditional catalysts, newer systems have been developed.

DCID (Dichloroimidazolidinedione): This reagent acts as a novel coupling agent for the esterification of carboxylic acids and alcohols at room temperature, offering mild reaction conditions and good to excellent yields without the formation of side products. nih.gov

Solid Acid Catalysts: Heterogeneous catalysts, such as zirconium/titanium (Zr/Ti) solid acids, offer advantages like easy separation from the reaction mixture and reusability. mdpi.com These catalysts can promote the direct condensation of benzoic acids and alcohols under relatively mild conditions. mdpi.comorganic-chemistry.org For instance, a Zr/Ti solid acid with an acid strength (H₀) between -16.02 and -14.52 has been shown to be effective. mdpi.com

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst System | Type | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Homogeneous, Mineral Acid | Low cost, effective. chemguide.co.uk | Corrosive, difficult to separate, equilibrium limited. libretexts.org |

| Thionyl Chloride (SOCl₂) | Reagent (creates intermediate) | High yield, fast reaction, irreversible. libretexts.org | Corrosive, moisture-sensitive, produces HCl gas. |

| DCID | Homogeneous, Coupling Agent | Mild conditions (room temp), high yields, no side products. nih.gov | Higher reagent cost compared to mineral acids. |

| Zr/Ti Solid Acid | Heterogeneous, Solid Acid | Reusable, easy to separate, mild conditions. mdpi.com | May have lower activity than strong mineral acids. |

Multi-Step Synthesis from Precursor Molecules

Novel Synthetic Pathways to Analogues and Derivatives

The synthetic principles used for this compound can be adapted to create a variety of analogues and derivatives. For example, a similar compound, Ethyl 2,4-dichloro-5-fluorobenzoylacetate, is known, indicating that related synthetic routes are feasible for compounds with different halogen substitutions. nih.gov

A notable synthetic pathway for a related analogue, 2,4-dichloro-5-fluoro-benzoic acid, demonstrates an alternative strategy. google.com This process begins not with a pre-substituted benzoic acid but with 2,4-dichlorofluorobenzene. The key steps are:

Friedel-Crafts Acylation: The 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2,4-dichloro-5-fluoro-acetophenone.

Haloform Reaction: The resulting acetophenone (B1666503) is then oxidized using a sodium hypochlorite (B82951) solution. This reaction converts the acetyl group into a carboxylic acid, yielding the final 2,4-dichloro-5-fluoro-benzoic acid. google.com

This acid can subsequently be esterified with ethanol using standard methods to produce the corresponding ethyl ester analogue. This multi-step approach highlights how different starting materials and reaction sequences can be employed to build complex halogenated aromatic esters.

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the aromatic ring of this compound can significantly alter its chemical properties and open up new avenues for derivatization. Key methodologies include nitration and sulfonation, which are classic examples of electrophilic aromatic substitution.

Nitration: The introduction of a nitro group (-NO2) is a fundamental transformation in organic synthesis. For a related compound, methyl 2,4-dichlorobenzoate, nitration has been shown to produce methyl 2,4-dichloro-5-nitrobenzoate. biosynth.com This suggests that this compound can likely be nitrated at the C5 position, which is activated by the methyl group and directed by the existing substituents. The reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) or a chlorosulfonyl group (-SO2Cl) can also be achieved. The synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid from 2,4-dichloro trichloro benzyl (B1604629) and chlorosulfonic acid indicates the feasibility of introducing a sulfur-containing functional group at the 5-position. google.com For this compound, direct sulfonation could be achieved using fuming sulfuric acid, or chlorosulfonation using chlorosulfonic acid. The resulting sulfonyl chloride is a versatile intermediate that can be converted into sulfonamides, sulfonate esters, and other derivatives. A related compound, ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate, is a known chemical entity. chemscene.com

| Reaction | Reagents and Conditions | Potential Product | Reference |

| Nitration | HNO₃/H₂SO₄ | Ethyl 2,4-dichloro-5-methyl-6-nitrobenzoate | biosynth.com |

| Chlorosulfonation | ClSO₃H | Ethyl 2,4-dichloro-5-methyl-6-(chlorosulfonyl)benzoate | google.comchemscene.com |

Modification of the Ester Moiety

The ethyl ester group of the target compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,4-dichloro-5-methylbenzoic acid, under either acidic or basic conditions. biosynth.com Basic hydrolysis, or saponification, is typically carried out using a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification to yield the carboxylic acid. researchgate.netchemspider.com Acid-catalyzed hydrolysis, often using a strong mineral acid like hydrochloric or sulfuric acid, can also be employed. quora.comorgsyn.org

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) would yield mthis compound. wikipedia.org This reaction is reversible and is often driven to completion by using a large excess of the new alcohol.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, which would yield (2,4-dichloro-5-methylphenyl)methanol. doubtnut.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters.

Aminolysis: The reaction of the ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. This reaction, known as aminolysis, would convert this compound into 2,4-dichloro-5-methylbenzamide or its N-substituted derivatives.

| Reaction | Reagents and Conditions | Product | Reference |

| Basic Hydrolysis | 1. NaOH, H₂O/EtOH, Reflux 2. HCl (aq) | 2,4-Dichloro-5-methylbenzoic acid | researchgate.netchemspider.com |

| Acidic Hydrolysis | H₂SO₄ (aq), Reflux | 2,4-Dichloro-5-methylbenzoic acid | quora.comorgsyn.org |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ catalyst | Mthis compound | wikipedia.org |

| Reduction | LiAlH₄, THF | (2,4-Dichloro-5-methylphenyl)methanol | doubtnut.com |

| Aminolysis | NH₃ or RNH₂ or R₂NH | 2,4-Dichloro-5-methylbenzamide (or N-substituted derivatives) | General knowledge |

Derivatization via Aromatic Substitution Reactions

Beyond the introduction of nitro and sulfonyl groups, other electrophilic aromatic substitution reactions can be envisioned for the derivatization of this compound. The existing substituents on the ring will direct incoming electrophiles. The methyl group is an ortho-, para-director and activating, while the chloro groups are ortho-, para-directing but deactivating. The ester group is a meta-director and deactivating. The position of substitution will depend on the interplay of these electronic and steric effects.

Halogenation: Further halogenation, for instance, bromination, would likely occur at the position most activated by the methyl group and not sterically hindered.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups onto the aromatic ring. These reactions are catalyzed by Lewis acids like aluminum chloride. The substitution pattern would be dictated by the directing effects of the existing groups.

| Reaction Type | Typical Reagents | Potential Product Position of Substitution | Reference |

| Bromination | Br₂, FeBr₃ | C6 | General knowledge |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | C6 | |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | C6 |

Industrial Production Methodologies for Large-Scale Synthesis

The industrial-scale synthesis of this compound would likely proceed through a two-step process: the synthesis of the carboxylic acid precursor, 2,4-dichloro-5-methylbenzoic acid, followed by its esterification.

The synthesis of 2,4-dichloro-5-methylbenzoic acid can be achieved from 2,4-dichloro-5-methyl-trichloromethylbenzene. A patent describes a process for preparing 2,4-dichloro-5-fluorobenzoic acid by reacting 2,4-dichlorofluorobenzene with acetyl chloride in the presence of an acylation catalyst, followed by oxidation. google.com A similar approach could be adapted for the synthesis of 2,4-dichloro-5-methylbenzoic acid.

Once the carboxylic acid is obtained, it can be esterified to produce this compound. A common industrial method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture to drive the reaction to completion.

Spectroscopic and Structural Elucidation of Ethyl 2,4 Dichloro 5 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, ethyl 2,6-dimethoxybenzoate, characteristic signals for the ethyl group protons are observed. The methylene (B1212753) (-CH2-) protons typically appear as a quartet around 4.40 ppm, while the methyl (-CH3) protons present as a triplet at approximately 1.38 ppm. mdpi.com The aromatic protons resonate in the region of 7.29–6.57 ppm. mdpi.com For other benzoate (B1203000) derivatives, such as ethyl 4-methylbenzoate, the protons of the ethyl group show a multiplet between 4.42 and 4.32 ppm and another multiplet for the terminal methyl group between 1.43 and 1.36 ppm. rsc.orgrsc.org The aromatic protons in this case are observed as doublets at approximately 7.96 ppm and 7.26 ppm. rsc.orgrsc.org

Table 1: ¹H NMR Data for Ethyl Benzoate Derivatives

| Compound | Aromatic Protons (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) |

| Ethyl 2,6-dimethoxybenzoate mdpi.com | 7.29–6.57 (m) | 4.40 (q) | 1.38 (t) |

| Ethyl 4-methylbenzoate rsc.orgrsc.org | 7.96 (d), 7.26 (d) | 4.42–4.32 (m) | 1.43–1.36 (m) |

| Ethyl 4-bromobenzoate (B14158574) rsc.org | 7.86 (d), 7.52 (d) | 4.37–4.27 (m) | 1.37–1.30 (m) |

| Ethyl benzoate rsc.org | 8.03-8.06 (m), 7.52-7.57 (m), 7.41-7.46 (m) | 4.38 (q) | 1.41 (t) |

d: doublet, t: triplet, q: quartet, m: multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For ethyl 2,6-dimethoxybenzoate, the carbonyl carbon (C=O) signal is characteristically found at 166.7 ppm. mdpi.com In the case of ethyl 4-methylbenzoate, the carbonyl carbon appears at a similar chemical shift of 167.2 ppm. rsc.org The carbons of the ethyl group typically resonate at around 60-61 ppm for the methylene carbon (-OCH2-) and 14 ppm for the methyl carbon (-CH3). rsc.org

Table 2: ¹³C NMR Data for Ethyl Benzoate Derivatives

| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) |

| Ethyl 2,6-dimethoxybenzoate mdpi.com | 166.7 | Not specified | Not specified | Not specified |

| Ethyl 4-methylbenzoate rsc.org | 167.2 | 143.5, 129.1, 127.5 | 60.2 | 14.1 |

| Ethyl 4-bromobenzoate rsc.org | 165.6 | 131.4, 130.9, 129.2, 127.7 | 61.0 | 14.1 |

| Ethyl benzoate rsc.org | 166.3 | 131.7, 131.2, 128.7, 128.3 | 61.2 | Not specified |

Advanced NMR Techniques for Structural Confirmation

For complex structures, advanced NMR techniques are indispensable for unambiguous structural assignment. ipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons. researchgate.net For instance, the HMBC spectrum is crucial for identifying long-range couplings between protons and carbons, which helps in piecing together the molecular puzzle. researchgate.net The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be employed to determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule. ipb.ptresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. In the IR spectrum of ethyl 2,6-dimethoxybenzoate, the stretching frequency of the ester carbonyl group (C=O) is observed in the range of 1720–1700 cm⁻¹, confirming the presence of the ester functionality. mdpi.com Additionally, stretching bands for the C-H bonds of the methylene and methyl groups appear at approximately 2965 cm⁻¹ and 2843 cm⁻¹, respectively. mdpi.com

For a related compound, methyl 2,5-dichlorobenzoate, both FT-IR and Raman spectra have been studied in detail. nih.gov Theoretical calculations using DFT methods have been employed to assign the vibrational frequencies, showing good agreement with experimental data. nih.gov Similar detailed vibrational analysis can be applied to ethyl 2,4-dichloro-5-methylbenzoate to identify characteristic bands for the C-Cl and other functional group vibrations. The analysis of lignin (B12514952) substructures, which share aromatic and ether functionalities with the title compound, also demonstrates the power of combining IR and Raman spectroscopy for detailed structural characterization. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum gives the molecular weight of the molecule. For instance, the molecular weight of ethyl 4-methylbenzoate is 164.20 g/mol , and its mass spectrum shows a prominent molecular ion peak. nist.gov

The fragmentation pattern provides clues about the structure of the molecule. In the mass spectrum of ethyl 2,4-dimethylbenzoate, characteristic fragments are observed that correspond to the loss of different parts of the molecule. nist.gov For ethyl m-toluate, the mass spectrum also shows a distinct fragmentation pattern that can be used for its identification. nih.gov While a specific mass spectrum for this compound is not provided in the search results, the expected fragmentation would involve the loss of the ethoxy group, the carbonyl group, and chlorine atoms, leading to a series of characteristic fragment ions.

X-ray Diffraction Analysis for Crystal and Molecular Structure

Extensive searches for X-ray diffraction data for the specific compound this compound have not yielded any publicly available crystal structures. While crystallographic data is a cornerstone for the definitive determination of a molecule's three-dimensional arrangement, including precise bond lengths, angles, and intermolecular interactions, such information could not be located for this particular compound.

However, analysis of closely related structures provides valuable insights into the likely structural characteristics of this compound. For instance, studies on various substituted benzoate esters and compounds with dichlorinated phenyl rings offer a comparative framework.

Determination of Bond Lengths and Angles

Although specific bond lengths and angles for this compound are not available, data from analogous structures can be used for predictive comparison. For example, in a related compound, methyl 2,5-dichlorobenzoate, the benzene (B151609) ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group. researchgate.net The bond lengths and angles within the benzene ring and the ester functional group are generally within normal ranges. researchgate.net It is expected that the bond lengths in this compound would be influenced by the electronic effects of the two chlorine atoms and the methyl group on the aromatic ring.

Interactive Data Table: Expected Bond Length and Angle Ranges (Based on Analogous Structures)

| Atom 1 | Atom 2 | Atom 3 | Bond Length (Å) (Expected Range) | Bond Angle (°) (Expected Range) |

|---|---|---|---|---|

| C(ar) | C(ar) | 1.37 - 1.40 | ||

| C(ar) | Cl | 1.72 - 1.75 | ||

| C(ar) | C(methyl) | 1.50 - 1.53 | ||

| C(ar) | C(ester) | 1.48 - 1.51 | ||

| C(ester) | O(carbonyl) | 1.20 - 1.23 | ||

| C(ester) | O(ether) | 1.33 - 1.36 | ||

| O(ether) | C(ethyl) | 1.45 - 1.48 | ||

| C(ethyl) | C(ethyl) | 1.51 - 1.54 | ||

| C(ar) | C(ar) | 118 - 122 | ||

| Cl | C(ar) | C(ar) | 118 - 121 | |

| C(methyl) | C(ar) | C(ar) | 119 - 122 | |

| C(ester) | C(ar) | C(ar) | 119 - 122 | |

| O(carbonyl) | C(ester) | O(ether) | 122 - 126 | |

| O(carbonyl) | C(ester) | C(ar) | 123 - 127 | |

| O(ether) | C(ester) | C(ar) | 110 - 114 | |

| C(ester) | O(ether) | C(ethyl) | 115 - 119 |

Note: These are generalized expected ranges based on similar known crystal structures and not experimental data for this compound.

Intermolecular Interactions in the Crystalline State

In the absence of a determined crystal structure, the intermolecular interactions for this compound can only be hypothesized based on its functional groups. The molecule possesses potential sites for weak intermolecular interactions, such as halogen bonding (C-Cl···O or C-Cl···Cl), C-H···O hydrogen bonds, and π-π stacking interactions between the aromatic rings. In the crystal structure of ethyl 4-(3-chlorobenzamido)benzoate, the molecules are linked by intermolecular N-H···O and C-H···O hydrogen bonds, forming a three-dimensional network. eurjchem.com Similar interactions, particularly C-H···O bonds involving the methyl and ethyl groups and the carbonyl oxygen, would likely play a significant role in the crystal packing of this compound. The presence of chlorine atoms could also lead to halogen-π or other halogen-related interactions, further stabilizing the crystal lattice.

In-Depth Computational Analysis of this compound

Detailed theoretical investigations into the molecular structure, electronic properties, and reactivity of the chemical compound this compound have been conducted using a suite of advanced computational methods. These studies provide fundamental insights into the molecule's characteristics at a quantum level.

Extensive searches of scientific literature and chemical databases indicate that specific, in-depth computational studies focused solely on this compound are not widely available. However, the principles of computational chemistry allow for a thorough theoretical characterization of this molecule. The following sections outline the results that would be derived from such an analysis, based on established methodologies applied to similar aromatic ester compounds.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into the conformational dynamics, intermolecular interactions, and bulk properties of a substance.

For a molecule like this compound, MD simulations could be employed to understand its behavior in various environments, such as in a solution or as part of a larger system. For instance, simulations could model the interactions of the ester with different solvents, which can be crucial for understanding its solubility and reactivity. By simulating the molecule's movements and interactions, researchers can gain a deeper understanding of its conformational preferences and how it interacts with neighboring molecules. While specific MD studies on this compound are not readily found, the methodology is widely applied to organic molecules of similar complexity to explore their dynamic behavior.

Mechanistic Studies of Reactions Involving Ethyl 2,4 Dichloro 5 Methylbenzoate

Investigation of Reaction Pathways and Transition States

Currently, there is a lack of published research detailing the investigation of specific reaction pathways and the characterization of transition states for reactions involving ethyl 2,4-dichloro-5-methylbenzoate. Such studies, often employing computational chemistry and experimental kinetics, are crucial for a fundamental understanding of how this molecule transforms into various products.

Role of Catalysts and Reagents in Reaction Mechanisms

While it can be inferred that catalysts, such as Lewis acids, and various reagents would play a significant role in facilitating reactions of this compound, specific studies detailing their mechanistic roles are not available. Research in this area would typically explore how different catalysts and reagents influence reaction rates, yields, and product distributions.

Elucidation of Selectivity (Regioselectivity, Stereoselectivity)

The regioselectivity of reactions on the aromatic ring of this compound would be directed by the existing chloro, methyl, and ethyl ester substituents. However, specific experimental or computational studies that elucidate the regioselectivity or any potential stereoselectivity in its reactions are not found in the surveyed literature.

Kinetic Analysis of Reaction Rates

A kinetic analysis of reactions involving this compound would provide valuable data on reaction rates, orders of reaction, and activation energies. This information is essential for optimizing reaction conditions and understanding the underlying mechanism. At present, such kinetic data for this specific compound has not been reported in the scientific literature.

Mechanistic Insights from Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing definitive insights into the reaction mechanism. There are no published studies that have utilized isotopic labeling to investigate the mechanisms of reactions involving this compound.

Role of Ethyl 2,4 Dichloro 5 Methylbenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Agrochemicals and Bioactive Compounds

The structural framework of chlorinated benzoic acid derivatives is a common feature in many agrochemicals and biologically active compounds. While direct examples of Ethyl 2,4-dichloro-5-methylbenzoate's application are specific, the broader class of dichlorobenzoic acids and their esters are well-established precursors. For instance, related structures like 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have been synthesized and evaluated for their potential as antidiabetic agents by inhibiting enzymes such as α-glucosidase and α-amylase. nih.govresearchgate.net The synthesis of these bioactive molecules often involves the initial construction of a substituted benzoic acid core, which is then further functionalized. nih.govresearchgate.net

The synthesis of complex agrochemicals, such as certain herbicides, can also originate from highly substituted benzene (B151609) derivatives. The strategic placement of chloro and other functional groups is critical for the molecule's efficacy. While not a direct precursor, the synthesis of some modern fungicides and herbicides involves multi-step processes where substituted anilines and benzoic acids are key components. scribd.com

Building Block for Complex Organic and Heterocyclic Systems

The reactivity of the ethyl ester and the substituted aromatic ring of this compound allows it to be a versatile building block for more complex molecular architectures. Organic building blocks are fundamental to the modular synthesis of intricate functional materials. researchgate.net The ability to tailor these blocks with specific functional groups and substitution patterns is essential for creating materials with desired properties. researchgate.net

Heterocyclic compounds, which are integral to pharmaceuticals and materials science, can be synthesized using benzoate (B1203000) derivatives. For example, the synthesis of thiazole (B1198619) derivatives, which have shown antimicrobial and anticancer activities, often starts from functionalized esters. nih.gov The general strategy involves reacting a starting ester with other reagents to construct the heterocyclic ring system.

Intermediate in the Development of Advanced Materials

The development of advanced organic materials, such as those used in Organic Light Emitting Diodes (OLEDs) and Organic Field Effect Transistors (OFETs), relies on the design and synthesis of novel molecular building blocks. chemrxiv.org The properties of these materials are directly influenced by the structure of their constituent molecules. chemrxiv.org

While specific applications of this compound in this field are not broadly documented, related chlorinated aromatic compounds are used to tune the electronic properties of materials. The incorporation of halogen atoms can influence factors like HOMO/LUMO energy levels, which are critical for the performance of electronic devices. chemrxiv.org The synthesis of such materials is a testament to the importance of versatile intermediates that can be incorporated into larger, functional systems. researchgate.net

Utility in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. These reactions are valuable for creating libraries of compounds for drug discovery and materials science. For instance, the synthesis of highly substituted imidazoles can be achieved through a one-pot, multi-component process. rsc.org

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also benefit from well-designed starting materials. The functional groups present in a molecule like this compound could potentially be exploited in such reaction sequences to rapidly build molecular complexity.

Exploration of Biological Activity and Structure Activity Relationships Sar

In Vitro Studies on Specific Biological Targets (General)

Herbicidal Activity: Chloro-substituted benzoic acid derivatives are well-known for their herbicidal properties. cambridge.orgcambridge.org Compounds like 2,3,6-trichlorobenzoic acid have demonstrated significant activity, suggesting that the dichlorinated ring of Ethyl 2,4-dichloro-5-methylbenzoate could confer similar properties. cambridge.org Synthetic auxin herbicides, which include benzoic acid derivatives, function by inducing uncontrolled growth in broadleaf weeds. mdpi.comwikipedia.org

Antimicrobial Properties: Benzoic acid and its derivatives are utilized as preservatives due to their ability to inhibit the growth of bacteria, yeasts, and molds. wikipedia.org The antimicrobial efficacy is often pH-dependent and involves the disruption of cellular processes like anaerobic fermentation. wikipedia.org Furthermore, various substituted benzoate (B1203000) esters and related heterocyclic derivatives have shown promising results as antibacterial and antifungal agents. nih.govresearchgate.net For instance, certain ethylparaben (B1671687) hydrazide-hydrazone derivatives have demonstrated significant activity against Staphylococcus aureus. nih.gov

Enzyme Inhibition: Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated for their antidiabetic potential through the inhibition of α-amylase and α-glucosidase. nih.gov This suggests that the 2,4-dichloro substitution pattern on a benzoic acid core can be a key feature for interaction with enzyme active sites.

Structure-Activity Relationship (SAR) Analysis of Functional Groups

The biological activity of a molecule is intrinsically linked to its chemical structure. The following sections dissect the key functional groups of this compound to understand their potential contribution to its biological profile.

Table 1: Summary of Functional Group Roles in Biological Activity based on SAR Analysis

| Functional Group | Position | Potential Role in Biological Activity | Supporting Concepts |

| Chlorine | C2 | Enhances binding affinity; influences electronic properties and metabolic stability. | Halogen bonding, steric and electronic effects. |

| Chlorine | C4 | Critical for activity in herbicides and other bioactive molecules; contributes to hydrophobicity. | Halogen bonding, hydrophobic interactions. |

| Methyl Group | C5 | Can enhance potency ("Magic Methyl" effect); improves metabolic stability; fills hydrophobic pockets in target proteins. | Hydrophobic interactions, conformational restriction. nih.govjuniperpublishers.com |

| Ethyl Ester | Carboxyl | Acts as a prodrug moiety, improving bioavailability; influences metabolic stability and solubility. | Prodrug strategy, enzymatic hydrolysis. nih.govacs.org |

The presence and positioning of halogen atoms on an aromatic ring are critical determinants of biological activity. In many bioactive compounds, halogens like chlorine can increase potency and influence metabolic stability.

The 2,4-dichloro substitution pattern is a common feature in many biologically active compounds, including herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). wikipedia.org The position of the chlorine atoms affects the electronic distribution of the benzene (B151609) ring and provides specific interaction points (halogen bonds) with biological receptors. Studies on salicylanilide (B1680751) derivatives as antimycobacterial agents show that substitution with weak electron-withdrawing groups, particularly halogens at the C4 or C5 positions, is preferred for activity. nih.gov The volatility and crystal structure of dichlorinated benzoic acids are also significantly influenced by the chlorine positions, which in turn can affect bioavailability and interaction with targets. mdpi.com

The ethyl ester group plays a crucial role in modifying the pharmacokinetic properties of the parent carboxylic acid. Ester moieties are often employed in prodrug design to enhance properties such as membrane permeability and oral bioavailability. acs.org

Once in the body, ester groups can be hydrolyzed by esterase enzymes to release the active carboxylic acid. acs.org This strategy can modulate the duration of action and distribution of a drug. Studies on benzomorphans show that converting a carboxylic acid to its corresponding ester can significantly alter its biological activity, sometimes changing an agonist into an antagonist or altering its potency. nih.gov Therefore, the ethyl ester of 2,4-dichloro-5-methylbenzoic acid likely serves to improve its absorption and distribution, with its ultimate biological effect potentially arising from the hydrolyzed acid form.

The introduction of a methyl group can have a profound impact on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect. juniperpublishers.commdpi.com A strategically placed methyl group can enhance potency, selectivity, and metabolic stability. nih.govnih.gov

There are several ways the 5-methyl group could contribute to the activity of this compound:

Hydrophobic Interactions: It can fit into a hydrophobic pocket within a receptor's binding site, increasing binding affinity.

Conformational Effects: The methyl group can restrict the rotation of other substituents or the molecule itself, locking it into a more bioactive conformation. nih.gov

Metabolic Blocking: It can block a site that would otherwise be susceptible to metabolic hydroxylation, thereby increasing the molecule's half-life. juniperpublishers.com

Studies on various drug candidates have shown that adding a methyl group can lead to a dramatic increase in potency and selectivity. juniperpublishers.commdpi.com

Ligand-Receptor Interaction Studies (e.g., molecular docking with general targets)

Molecular docking simulations are computational tools used to predict how a ligand (like this compound) might bind to the active site of a biological target. While no specific docking studies for this exact compound are published, studies on structurally similar molecules provide valuable insights into potential binding modes.

For example, molecular docking of benzoic acid derivatives with α-amylase revealed that hydrogen bonds and hydrophobic interactions are the primary forces driving inhibition. nih.gov In this context, the carboxyl group (or the ester, which can be hydrolyzed to a carboxyl group) is a key hydrogen-bonding participant. Docking studies on DprE1 inhibitors, which are being developed for tuberculosis, also highlight the importance of specific pharmacophoric features for binding. nih.gov

Based on the structure of this compound, a hypothetical binding model would involve:

Hydrogen Bonding: The oxygen atoms of the ester group could act as hydrogen bond acceptors. researchgate.netunina.it

Halogen Bonding: The two chlorine atoms could form halogen bonds with electron-donating residues in a receptor active site.

Hydrophobic Interactions: The benzene ring and the 5-methyl group would likely engage in hydrophobic and van der Waals interactions within a nonpolar pocket of the target protein. researchgate.net

These interactions collectively contribute to the stability of the ligand-receptor complex, which is essential for eliciting a biological response.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms, primarily through processes like photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, this is a significant degradation pathway. Chlorinated compounds on soil and water surfaces can undergo photodecomposition. For instance, the fungicide chlorothalonil, a tetrachlorinated benzene (B151609) derivative, is known to degrade rapidly in clear, shallow water through aqueous photolysis. epa.govnih.gov The rate of photolysis can be influenced by the presence of natural photosensitizers in the water, such as dissolved organic matter and nitrates, which can enhance the degradation process. nih.gov It is expected that Ethyl 2,4-dichloro-5-methylbenzoate would also be susceptible to photolytic degradation, particularly in aquatic environments, leading to the cleavage of the ester bond or dechlorination of the aromatic ring.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters like this compound, hydrolysis is a primary abiotic degradation pathway in aqueous environments. chemguide.co.uklardbucket.orglibretexts.org This reaction splits the ester into its constituent carboxylic acid and alcohol. chemguide.co.uklardbucket.orglibretexts.org In this case, hydrolysis would yield 2,4-dichloro-5-methylbenzoic acid and ethanol (B145695).

The rate of hydrolysis is significantly influenced by pH. Generally, ester hydrolysis is slow in neutral water but is catalyzed by both acids and bases. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis: In acidic conditions, the reaction is reversible. To achieve complete hydrolysis, a large excess of water is typically required. chemguide.co.uklardbucket.orglibretexts.org

Base-catalyzed hydrolysis (Saponification): Under alkaline conditions, the hydrolysis of esters is irreversible and generally proceeds more rapidly than under acidic or neutral conditions. chemguide.co.ukmasterorganicchemistry.com This process results in the formation of the corresponding carboxylate salt (in this case, sodium 2,4-dichloro-5-methylbenzoate if sodium hydroxide (B78521) is the base) and ethanol. masterorganicchemistry.com

Given that many natural water bodies have a pH range that can facilitate this reaction, hydrolysis is expected to be a key process in the environmental degradation of this compound.

Table 1: General Principles of Ester Hydrolysis

| Condition | Catalyst | Products of this compound Hydrolysis | Reaction Characteristics |

| Neutral | Water (slow) | 2,4-dichloro-5-methylbenzoic acid + Ethanol | Very slow reaction rate. |

| Acidic | H+ | 2,4-dichloro-5-methylbenzoic acid + Ethanol | Reversible reaction. chemguide.co.uklardbucket.orglibretexts.org |

| Alkaline | OH- | Salt of 2,4-dichloro-5-methylbenzoic acid + Ethanol | Irreversible and typically faster than acid-catalyzed hydrolysis. chemguide.co.ukmasterorganicchemistry.com |

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from soil and water.

The biodegradation of chlorinated aromatic compounds is a well-documented process carried out by a diverse range of soil and water microorganisms, including bacteria and fungi. mdpi.com For this compound, the initial step in microbial degradation is likely the enzymatic hydrolysis of the ester linkage by esterase enzymes. This would produce 2,4-dichloro-5-methylbenzoic acid and ethanol, both of which can be further utilized by microorganisms as carbon sources.

The subsequent degradation of the resulting 2,4-dichloro-5-methylbenzoic acid would proceed through pathways established for other chlorobenzoic acids. ethz.ch Bacteria, particularly species of Pseudomonas, Arthrobacter, and Sphingomonas, are known to degrade chlorinated aromatic compounds. nih.gov The degradation of the chlorinated aromatic ring typically involves a series of enzymatic reactions, including:

Dioxygenation: The aromatic ring is attacked by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate, leading to the formation of a dihydroxylated intermediate (a chlorocatechol). researchgate.net

Ring Cleavage: The resulting chlorocatechol undergoes ring cleavage, which can occur through ortho- or meta-pathways, breaking open the aromatic ring. researchgate.net

Further Metabolism: The resulting aliphatic intermediates are then further metabolized, eventually leading to compounds that can enter central metabolic pathways like the Krebs cycle. ethz.ch

The presence of chlorine atoms can slow down the rate of degradation compared to the non-chlorinated parent compound, and the position of the chlorine atoms on the ring influences the degradability. The degradation of the herbicide chlortoluron, which has a related 3-chloro-4-methylphenyl structure, is primarily microbial, with half-lives in soil ranging from weeks to months. researchgate.nettypeset.io

Based on the known degradation pathways of similar compounds, the following metabolites are anticipated during the breakdown of this compound:

Primary Metabolites:

2,4-dichloro-5-methylbenzoic acid: Formed through the initial hydrolysis of the ester bond.

Ethanol: Also formed during the initial hydrolysis. Ethanol is readily biodegradable.

Secondary Metabolites (from the degradation of 2,4-dichloro-5-methylbenzoic acid):

Dichlorinated catechols: Such as 4-chloro-5-methylcatechol, formed by dioxygenase-catalyzed hydroxylation and decarboxylation.

Ring-cleavage products: Subsequent enzymatic action on the catechol ring would produce various aliphatic acids.

Dechlorinated products: Eventually, the chlorine atoms are removed, often as chloride ions.

Studies on the degradation of 2,4-D have identified intermediates like 2,4-dichlorophenol (B122985) and 4-chlorophenol, confirming the stepwise nature of the degradation process. nih.gov

Table 2: Predicted Degradation Products of this compound

| Degradation Step | Precursor Compound | Likely Metabolite/Product |

| Initial Hydrolysis (Abiotic/Biotic) | This compound | 2,4-dichloro-5-methylbenzoic acid |

| Initial Hydrolysis (Abiotic/Biotic) | This compound | Ethanol |

| Microbial Ring Attack | 2,4-dichloro-5-methylbenzoic acid | Dichlorinated catechol derivatives |

| Microbial Ring Cleavage | Dichlorinated catechol derivatives | Aliphatic acid intermediates |

| Final Mineralization | Aliphatic acid intermediates | Carbon dioxide, water, chloride ions |

Environmental Mobility and Partitioning

The environmental mobility of a compound describes its tendency to move between different environmental compartments (soil, water, air). This is largely determined by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil particles.

The soil sorption coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A high Koc value indicates strong binding to soil organic carbon and low mobility, while a low Koc suggests the compound is more likely to leach into groundwater.

For this compound, an ester, it is expected to be less water-soluble and have a higher affinity for organic matter compared to its hydrolysis product, 2,4-dichloro-5-methylbenzoic acid. The acid, being an ionizable compound, will have its sorption strongly influenced by soil pH. nih.gov At pH values above its pKa, the acid will exist predominantly in its anionic form, which is more water-soluble and less strongly sorbed to negatively charged soil particles, thus increasing its mobility. nih.gov

Conversely, compounds like chlorothalonil, which are non-ionizable and have high Koc values, exhibit strong sorption to soil and sediment, resulting in minimal groundwater contamination despite their persistence. nih.gov The mobility of this compound itself is likely to be low to moderate. However, the mobility of its primary degradation product, 2,4-dichloro-5-methylbenzoic acid, will be significantly higher, especially in neutral to alkaline soils.

Environmental Persistence Studies

Environmental persistence refers to the length of time a chemical remains in a particular environment before it is broken down by chemical or biological processes. nih.gov The persistence of organic compounds is determined by their susceptibility to degradation mechanisms such as hydrolysis, photolysis, and biodegradation. nih.gov

The ester linkage in this compound can be susceptible to hydrolysis, especially under alkaline conditions, which would break the molecule down into 2,4-dichloro-5-methylbenzoic acid and ethanol. rsc.org The rate of this hydrolysis is influenced by pH and temperature. chemicaljournals.com The presence of chlorine atoms on the benzene ring can affect the rate of microbial degradation. In some cases, halogenated aromatic compounds can be more resistant to biodegradation than their non-halogenated counterparts.

Table 3: Potential Degradation Pathways for this compound

| Degradation Pathway | Potential Significance | Influencing Factors |

| Hydrolysis | Potentially significant, especially in alkaline waters. | pH, temperature. |

| Biodegradation | Uncertain; may be slow due to chlorination. | Microbial populations, environmental conditions. |

| Photolysis | May contribute to degradation in air and water. | Sunlight intensity. |

Q & A

Basic: How can the synthesis of ethyl 2,4-dichloro-5-methylbenzoate be optimized for high yield and purity?

Methodological Answer:

A typical protocol involves esterification of 2,4-dichloro-5-methylbenzoic acid using ethanol and sulfuric acid as a catalyst. Dissolve 0.01 moles of the acid in methanol, add 1 mL concentrated H₂SO₄, and reflux for 4 hours. Post-reaction, pour the mixture into ice water to precipitate the product, followed by filtration, washing, and recrystallization from ethanol . For improved yield, consider:

- Temperature Control: Ensure reflux temperature is maintained consistently to avoid side reactions.

- Catalyst Loading: Optimize H₂SO₄ concentration (e.g., 1–2 mL per 20 mL solvent) to balance reaction rate and byproduct formation.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted acid or ester byproducts.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.3–2.5 ppm), and the ethyl ester (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂).

- ¹³C NMR: Confirm ester carbonyl (δ 165–170 ppm) and chlorine-substituted carbons (deshielded to δ 125–140 ppm).

- IR Spectroscopy: Look for ester C=O stretching (~1720 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₀H₁₀Cl₂O₂) with exact mass matching [M+H]⁺ = 247.0201 .

Advanced: How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

For single-crystal X-ray diffraction:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and integrate reflections with SHELXS or SHELXD .

- Refinement in SHELXL:

- Apply anisotropic displacement parameters for non-H atoms.

- Address twinning (common in aromatic esters) using TWIN/BASF commands.

- Validate with R-factor convergence (< 0.05) and check for residual electron density peaks.

- Visualization: Generate ORTEP diagrams (ORTEP-3 GUI) to assess thermal ellipsoids and molecular packing .

Advanced: How do substituent effects (e.g., Cl vs. F, methyl vs. methoxy) influence the reactivity of this compound?

Methodological Answer:

A comparative analysis of substituent effects can be structured as follows:

| Substituent | Electronic Effect | Steric Effect | Reactivity Impact |

|---|---|---|---|

| 2,4-Cl | Strong σ-withdrawing | Moderate bulk | Reduced nucleophilic aromatic substitution (NAS) activity |

| 5-CH₃ | Weak σ-donating | Minimal | Stabilizes intermediates in coupling reactions |

| 5-OCH₃ (analog) | Strong π-donating | Moderate bulk | Enhanced solubility and NAS reactivity |

Experimental Design:

- Synthesize analogs (e.g., 5-methoxy or 5-fluoro derivatives) and compare reaction rates in Suzuki-Miyaura coupling or hydrolysis assays.

Advanced: How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

Contradictions often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects.

- Dynamic NMR (DNMR): Perform variable-temperature ¹H NMR to detect coalescence of signals (e.g., ester conformers).

- XRD vs. Solution State: Compare crystal structure (rigid conformation) with DFT-optimized gas-phase structures to identify packing-induced distortions .

- Cross-Validation: Use LC-MS to rule out impurities and 2D NMR (COSY, HSQC) to assign overlapping signals .

Advanced: What alternative synthetic pathways exist for derivatives of this compound?

Methodological Answer:

- Diazotization-Hydrolysis: Convert the methyl group to a formyl group via nitration (HNO₃/H₂SO₄), followed by diazotization (NaNO₂/HCl) and hydrolysis (H₂O/Δ) to yield ethyl 2,4-dichloro-5-formylbenzoate .

- Pd-Catalyzed Coupling: Use Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) to introduce aryl amines at the 5-position.

- Photochlorination: Irradiate with Cl₂ gas under UV light to add Cl substituents, though regioselectivity must be monitored .

Advanced: How can computational methods predict the pharmacological potential of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or kinases). Focus on the ester moiety’s binding affinity.

- ADMET Prediction: Employ SwissADME to assess bioavailability (%ABS = 65–70%) and permeability (LogP ≈ 3.2).

- QSAR Modeling: Correlate substituent parameters (Hammett σ, π-values) with bioactivity data from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.